

Application Notes and Protocols: Intracellular Protein Crosslinking Using EGS

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Ethylene glycol bis(succinic acid)

CAS No.: 35415-14-6

Cat. No.: B3065272

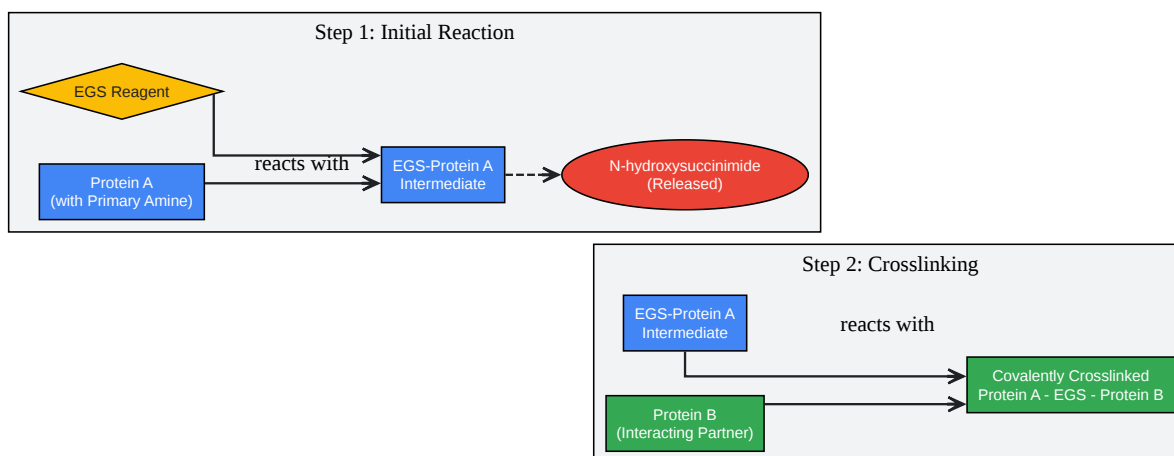
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Introduction

Ethylene Glycol bis(succinimidyl succinate) (EGS) is a homobifunctional, amine-reactive, and cleavable crosslinking reagent widely used in molecular biology and proteomics.^{[1][2]} Its N-hydroxysuccinimide (NHS) ester reactive groups at both ends of a 16.1 Å spacer arm efficiently form covalent amide bonds with primary amines (e.g., the ε-amine of lysine residues and N-terminal α-amines) on interacting proteins.^{[1][3]} A key feature of EGS is its cell membrane permeability, stemming from its lipophilic and uncharged nature, which makes it an invaluable tool for capturing and stabilizing transient or weak protein-protein interactions within intact cells.^{[4][5]} This property allows researchers to study protein complexes in their native cellular environment. Furthermore, the crosslink is cleavable by hydroxylamine, providing a mechanism to reverse the crosslinking for downstream analysis.^{[4][5]} EGS is commonly employed in applications such as Chromatin Immunoprecipitation (ChIP) to investigate protein-DNA interactions and in studies to identify or confirm protein-protein interactions.^{[4][6]}

Mechanism of Action

EGS crosslinking is a two-step process. First, one of the two NHS esters reacts with a primary amine on a protein to form a stable amide bond, releasing N-hydroxysuccinimide. The second NHS ester then reacts with a primary amine on a nearby, interacting protein, creating a covalent link. This reaction is most efficient at a pH range of 7-9.[5][7] A competing reaction is the hydrolysis of the NHS ester, which increases with pH and is more prevalent in dilute protein solutions.[5][7]



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Caption: Mechanism of EGS crosslinking proteins A and B.

Quantitative Data Summary

The following tables summarize the key properties and reaction parameters for EGS.

Table 1: Physicochemical Properties of EGS

Property	Value	Reference
Full Name	Ethylene Glycol bis(succinimidyl succinate)	[4]
CAS Number	70539-42-3	[3][4]
Molecular Weight	456.36 g/mol	[3]
Spacer Arm Length	16.1 Å	[3]
Reactive Groups	N-hydroxysuccinimide (NHS) ester (homobifunctional)	[1][4]
Reactivity	Primary amines (-NH ₂)	[4]
Solubility	Water-insoluble; must be dissolved in DMSO or DMF	[4][7]
Permeability	Cell membrane permeable	[4][5]
Cleavability	Cleavable by hydroxylamine	[4][5]

Table 2: Recommended Reaction Conditions

Parameter	Recommended Range/Value	Reference
Working Concentration	0.25 - 5 mM	[5][7]
Molar Excess (Crosslinker:Protein)	10-fold (for protein > 5 mg/mL)	[5][7]
20 to 50-fold (for protein < 5 mg/mL)	[5][7]	
Reaction pH	7.0 - 9.0	[3][7]
Reaction Temperature	Room Temperature (20-25°C) or on ice (4°C)	[3][7]
Reaction Time	30 - 40 minutes at Room Temperature	[3]
2 hours on ice	[5][7]	
Quenching Reagent	Tris, Glycine, or other primary amine-containing buffer	[5][7]
Quenching Concentration	10 - 50 mM	[7][8]
Quenching Time	15 minutes at Room Temperature	[7]

Experimental Protocols

Protocol 1: General Intracellular Protein Crosslinking

This protocol provides a general workflow for crosslinking proteins within intact cells using EGS.

Materials:

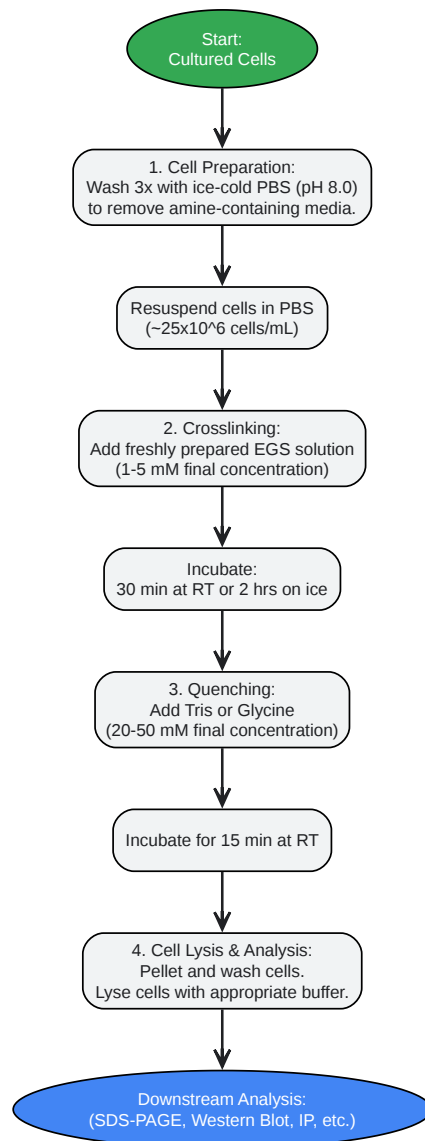
- Cells in culture (suspension or adherent)
- Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0

- EGS (Ethylene Glycol bis(succinimidyl succinate))
- Anhydrous Dimethyl sulfoxide (DMSO)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Cell lysis buffer appropriate for downstream applications

Procedure:

- Cell Preparation:
 - Culture cells to the desired density. For adherent cells, use culture plates. For suspension cells, use appropriate flasks.
 - Wash the cells three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media.^[7] For adherent cells, aspirate the media and gently add PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 3 minutes) and resuspend in PBS for each wash.
 - Resuspend the final cell pellet in ice-cold PBS (pH 8.0) to a concentration of approximately 25×10^6 cells/mL.^[7]
- EGS Crosslinker Preparation:
 - Allow the vial of EGS to equilibrate to room temperature before opening to prevent moisture condensation.^{[3][7]}
 - Immediately before use, prepare a 10-25 mM stock solution of EGS in anhydrous DMSO.^{[5][7]} Do not store the reconstituted solution.^[7]
- Crosslinking Reaction:
 - Add the EGS stock solution to the cell suspension to achieve a final concentration of 1-5 mM.^[7] The final concentration of DMSO should not exceed 10-20% to minimize negative effects on the cells.^{[5][7]}

- Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[7]
The optimal time should be determined empirically.
- Quenching:
 - Stop the reaction by adding the Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[5][7]
 - Incubate for 15 minutes at room temperature to ensure all unreacted EGS is quenched.[7]
- Cell Lysis and Analysis:
 - Pellet the crosslinked cells by centrifugation.
 - Wash the cells once more with ice-cold PBS to remove residual quenching buffer and crosslinker.
 - Lyse the cells using a buffer compatible with your downstream analysis (e.g., SDS-PAGE, Western Blotting, immunoprecipitation). For example, a study on Hsp90 used subsequent cell lysis and analysis by SDS-PAGE and Western blotting to detect a high molecular weight complex.[8]



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Caption: General workflow for intracellular crosslinking.

Protocol 2: Dual Crosslinking for Chromatin Immunoprecipitation (ChIP)

For studying proteins that do not directly bind DNA but are part of larger chromatin-associated complexes, a dual crosslinking strategy using EGS followed by formaldehyde can be more effective.[9][10]

Procedure:

- First Crosslinking (EGS):
 - Wash adherent cells twice with PBS.
 - Add PBS containing a final concentration of 1.5 mM EGS.[10]
 - Incubate for 15-20 minutes at room temperature with gentle agitation.[10]
- Second Crosslinking (Formaldehyde):
 - Without washing away the EGS solution, add formaldehyde directly to the plate to a final concentration of 1-2%.[10]
 - Incubate for an additional 10-15 minutes at room temperature.[10]
- Quenching:
 - Add glycine to a final concentration of 0.125 M to quench both crosslinkers.[10]
 - Incubate for 10 minutes at room temperature with agitation.[10]
- Cell Harvesting and Processing:
 - Wash cells twice with cold PBS.
 - Scrape cells and proceed with the standard ChIP protocol for cell lysis, sonication, and immunoprecipitation.

Protocol 3: Cleavage of EGS Crosslinks

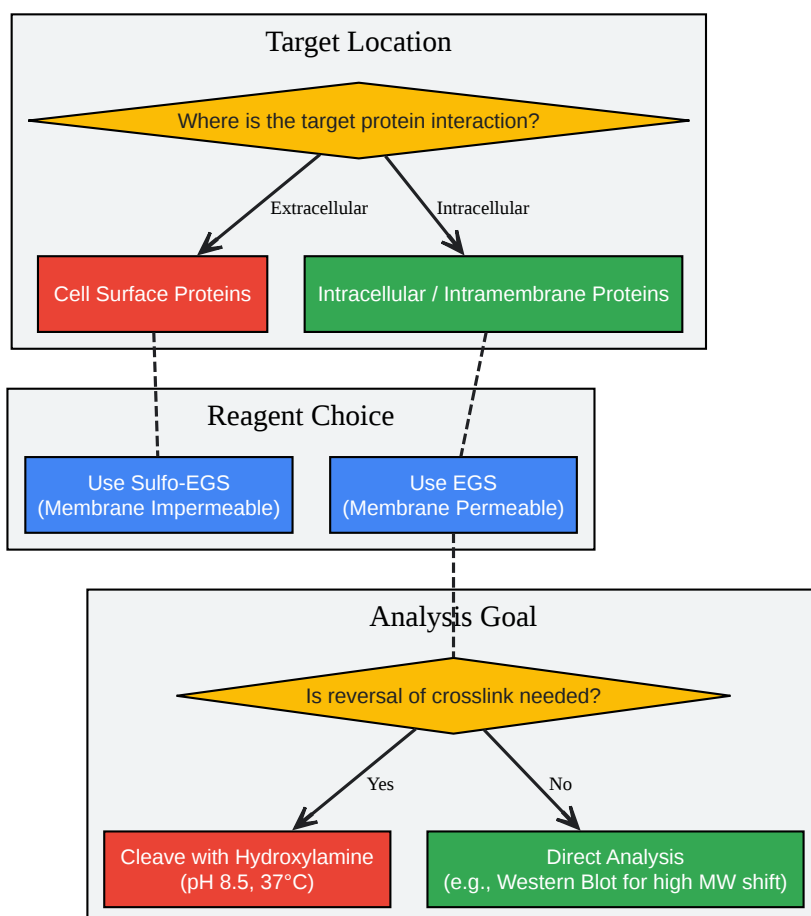
The ester bonds in the EGS spacer arm can be cleaved to reverse the crosslinking.[4]

Materials:

- Crosslinked protein sample
- 2 M Hydroxylamine-HCl in a non-amine buffer (e.g., Phosphate buffer), pH 8.5[4]

Procedure:

- Prepare a fresh 2 M solution of Hydroxylamine-HCl and adjust the pH to 8.5.[4]
- Warm the hydroxylamine solution to 37°C.[3]
- Mix equal volumes of the crosslinked protein sample and the hydroxylamine solution.
- Incubate at 37°C for 3-6 hours.[4]
- Analyze the cleavage effectiveness by SDS-PAGE, comparing cleaved and non-cleaved samples.[3]



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Caption: Decision guide for EGS vs. Sulfo-EGS and analysis.

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- To cite this document: BenchChem. [Application Notes and Protocols: Intracellular Protein Crosslinking Using EGS]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3065272/docs#application-notes-and-protocols-intracellular-protein-crosslinking-using-egs\]](https://www.benchchem.com/product/b3065272/docs#application-notes-and-protocols-intracellular-protein-crosslinking-using-egs)

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